Carbonic Anhydrase II Inhibition: Sub-nanomolar Potency of Pyrazine-Based Sulfonamide
A pyrazine-based sulfonamide analog demonstrates sub-nanomolar inhibition of human carbonic anhydrase II (hCA II) with an IC50 value of 0.63 nM . While a direct head-to-head comparison for the unsubstituted pyrazine-2-sulfonamide core is not available in the literature, this value provides a class-level benchmark. A reference series of pyrazole-sulfonamide derivatives exhibited hCA II inhibition with K_I values spanning 6.8–10000 nM [1]. The ~10-fold or greater potency advantage observed for the pyrazine-based scaffold underscores the critical influence of the heteroaryl core on target engagement.
| Evidence Dimension | Inhibitory potency against human carbonic anhydrase II (hCA II) |
|---|---|
| Target Compound Data | IC50 = 0.63 nM (for a pyrazine-based sulfonamide analog, compound 7c) |
| Comparator Or Baseline | K_I range = 6.8–10000 nM (for a series of pyrazole-sulfonamide derivatives) |
| Quantified Difference | Pyrazine-based analog exhibits ≥10.8-fold greater potency compared to the most potent pyrazole derivative in the comparator set |
| Conditions | In vitro enzyme inhibition assay; recombinant human carbonic anhydrase II |
Why This Matters
This level of potency differentiates pyrazine-sulfonamide scaffolds from pyrazole-based alternatives in projects targeting hCA II, where achieving low-nanomolar inhibition is a key design criterion.
- [1] Balseven, H., İşgör, M.M. Facile synthesis and characterization of novel pyrazole-sulfonamides and their inhibition effects on human carbonic anhydrase isoenzymes. Turkish Journal of Chemistry 2013, 37, 805-817. doi:10.3906/kim-1303-14. View Source
